molecular formula C22H20N2O4S B2414186 4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate CAS No. 1040680-13-4

4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate

Cat. No. B2414186
CAS RN: 1040680-13-4
M. Wt: 408.47
InChI Key: NZNSEJGDUQJVND-UHFFFAOYSA-N
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Description

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides has been reported in the context of developing novel strobilurins, which are fungicides . These compounds were tested against various phytopathogenic fungi .


Molecular Structure Analysis

There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These thiadiazine systems can give rise to benzo derivatives .


Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with various chemical reactions . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate in lab experiments is its ability to modulate ion channels in the brain, which can have implications for the treatment of various neurological disorders. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress and cell damage. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for the study of 4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and accessibility for further research.

Synthesis Methods

The synthesis of 4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate involves the reaction between 4-methylbenzyl chloride and 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate has been studied extensively for its potential use in scientific research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. This modulation can lead to changes in synaptic transmission and neuronal excitability, which can have implications for the treatment of various neurological disorders.

Biochemical Analysis

Biochemical Properties

The biochemical properties of this compound are largely determined by its interactions with various biomolecules. The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which this compound belongs, is known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the functional groups attached to the ring .

Cellular Effects

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to influence various cellular processes .

Molecular Mechanism

It is known that the 1,2,4-benzothiadiazine-1,1-dioxide class of compounds, to which this compound belongs, can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to exhibit varying effects at different dosages in animal models .

Metabolic Pathways

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to be involved in various metabolic pathways .

Transport and Distribution

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to interact with various transporters and binding proteins .

Subcellular Localization

Compounds within the 1,2,4-benzothiadiazine-1,1-dioxide class have been reported to localize to specific compartments or organelles .

properties

IUPAC Name

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-6-8-16(9-7-15)14-28-22(25)18-12-10-17(11-13-18)21-23-19-4-2-3-5-20(19)29(26,27)24-21/h2-13,21,23-24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNSEJGDUQJVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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